

Nispomeben Demonstrates Potential in Painful Diabetic Neuropathy, Phase 2b Topline Data Awaited

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Compound of Interest

Compound Name: Nispomeben

Cat. No.: B14078341

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Basel, Switzerland – **Nispomeben** (formerly known as NRD.E1 or NRD135S.E1), a novel, orally administered, non-opioid small molecule, has shown promising results in a Phase 2a clinical trial for the treatment of painful diabetic neuropathy (PDN). Developed by Novaremed AG, the investigational drug is currently undergoing a larger Phase 2b study, with topline results anticipated in November 2025.[1] This guide provides a comprehensive comparison of **Nispomeben** versus placebo based on available clinical trial data and outlines the experimental protocols for its evaluation.

Efficacy in Phase 2a Clinical Trials

A Phase 2a proof-of-concept, randomized, double-blind, placebo-controlled, dose-finding study has been completed, evaluating the efficacy and safety of **Nispomeben** in patients with moderate to severe PDN.[1] The study, which enrolled 88 patients, demonstrated clinically meaningful reductions in pain over a 3-week treatment period.[2][3][4][5][6]

The primary endpoint was the change in the weekly mean of the daily average Numerical Rating Scale (NRS) pain intensity from a single-blind placebo run-in week to the third week of treatment.[6] The 40 mg/day dose of **Nispomeben** showed a placebo-corrected pain reduction of 0.82 on the NRS ($p=0.034$).[2][3][4][6] While these results are clinically relevant, they narrowly missed the pre-specified p -value of 0.016, which was adjusted for multiplicity.[2][3][4] A post-hoc analysis from the initial wash-out baseline to week 3 revealed a more pronounced placebo-corrected treatment effect of 1.46 NRS points for the 40 mg/day dose.[6]

Table 1: Summary of Efficacy Data from Phase 2a Trial of **Nispomeben** vs. Placebo in Painful Diabetic Neuropathy

Outcome Measure	Nispomeben (10 mg/day)	Nispomeben (40 mg/day)	Nispomeben (150 mg/day)	Placebo
Primary Endpoint: Placebo-Corrected Change in NRS Pain Score (from run-in)	-	-0.82	-0.66	-
p-value	-	0.034	0.061	-
Post-Hoc: Placebo-Corrected Change in NRS Pain Score (from baseline)	-	-1.46	-1.20	-

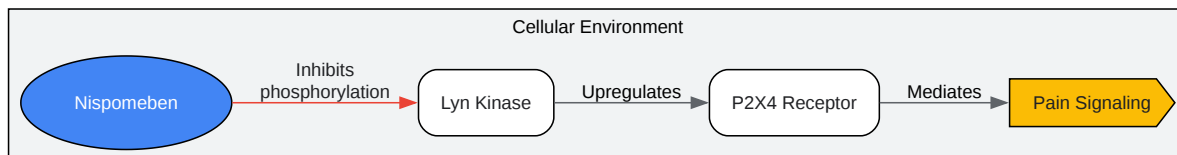
NRS: Numerical Rating Scale. The primary endpoint narrowly missed the pre-specified p-value of 0.016 due to multiplicity adjustment.

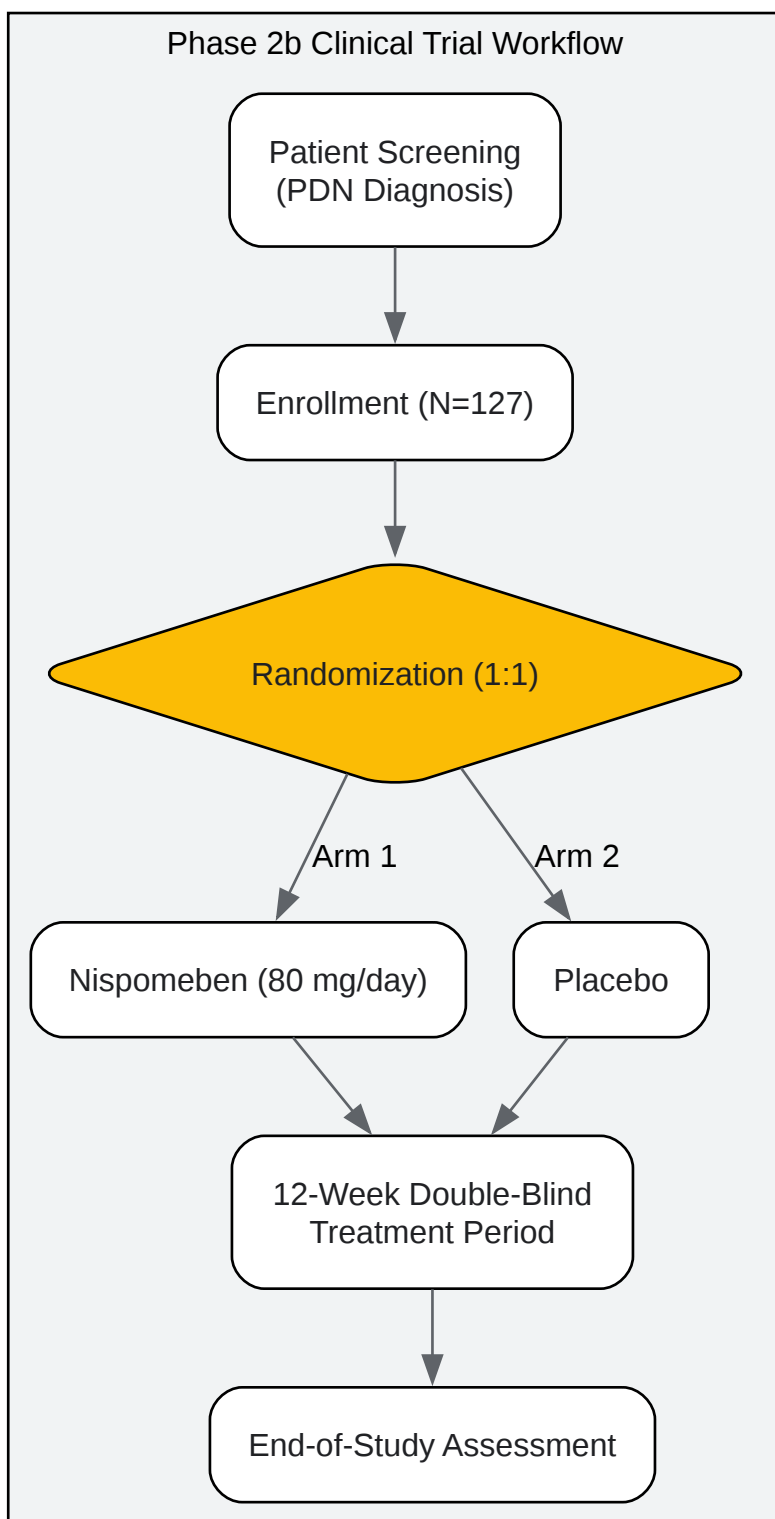
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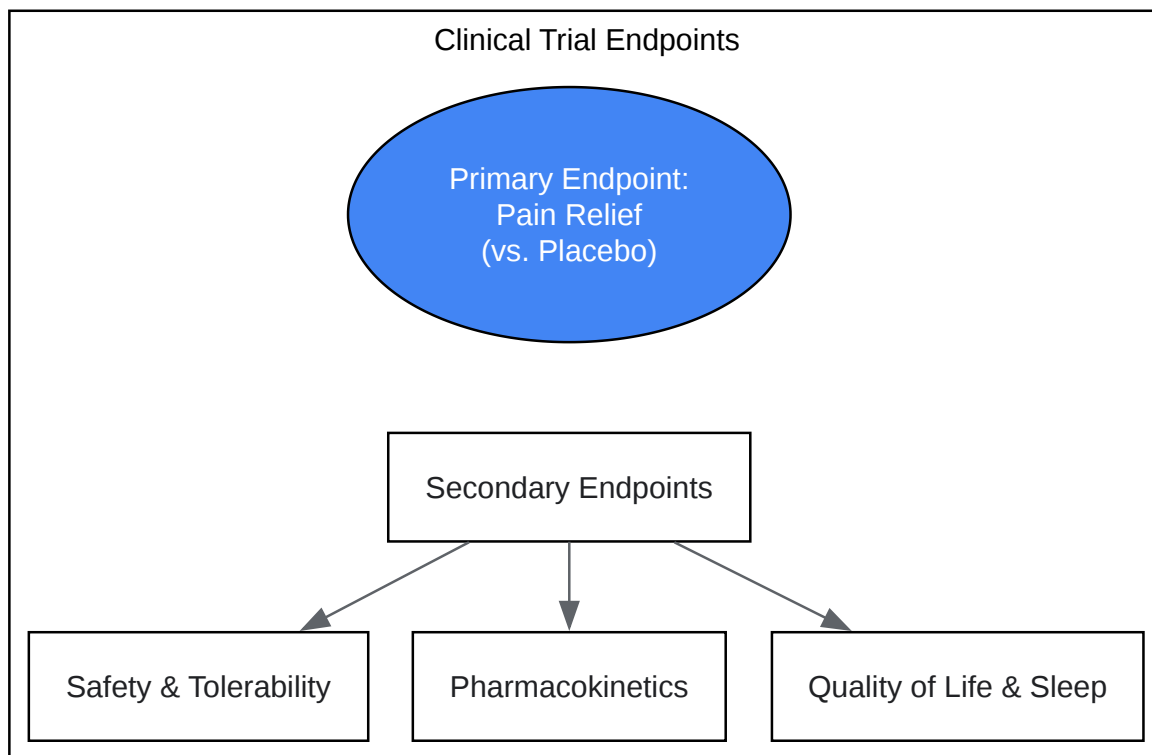
Throughout the Phase 2a trial, **Nispomeben** was found to be well-tolerated.^{[1][6]} There were no serious, severe, or dose-related adverse events reported.^[1] Notably, no subjects discontinued the study due to treatment-emergent adverse events.^{[2][4]} The most frequently reported adverse event in the **Nispomeben** group, occurring in more than two patients and more often than in the placebo group, was headache.^[6] Importantly, the study found no evidence of abuse, dependence, or withdrawal symptoms associated with **Nispomeben**.^[1]

Mechanism of Action

Nispomeben operates through a novel mechanism of action that distinguishes it from existing pain therapies.^[1] It does not bind to opioid receptors.^[1] Preclinical data indicate that **Nispomeben** decreases the phosphorylation of Y-507 of Lyn kinase.^[7] This kinase is implicated in the upregulation of the P2X4 purinergic receptor, which plays a critical role in pain processing within the central nervous system.^[7]







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